![molecular formula C12H13NO4 B14592058 (5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one CAS No. 61520-93-2](/img/structure/B14592058.png)
(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a nitrophenyl group attached to a methyl-substituted oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one typically involves the reaction of a suitable oxolane precursor with a nitrophenyl methylating agent. One common method is the alkylation of 5-methyl-oxolane-2-one with 2-nitrobenzyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Oxidation: The methyl group on the oxolane ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, methanol
Oxidation: Potassium permanganate, water
Major Products Formed
Reduction: (5S)-5-Methyl-5-[(2-aminophenyl)methyl]oxolan-2-one
Substitution: Various substituted phenyl derivatives
Oxidation: (5S)-5-Carboxy-5-[(2-nitrophenyl)methyl]oxolan-2-one
Wissenschaftliche Forschungsanwendungen
(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-5-Methyl-5-[(2-aminophenyl)methyl]oxolan-2-one: Similar structure but with an amino group instead of a nitro group.
(5S)-5-Carboxy-5-[(2-nitrophenyl)methyl]oxolan-2-one: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one is unique due to the presence of both a nitrophenyl group and a methyl-substituted oxolane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61520-93-2 |
|---|---|
Molekularformel |
C12H13NO4 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
(5S)-5-methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C12H13NO4/c1-12(7-6-11(14)17-12)8-9-4-2-3-5-10(9)13(15)16/h2-5H,6-8H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
IGBBGKZDRGOJGN-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@]1(CCC(=O)O1)CC2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
CC1(CCC(=O)O1)CC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one](/img/structure/B14591979.png)

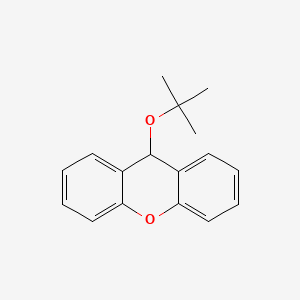
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)
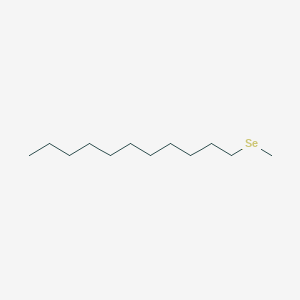
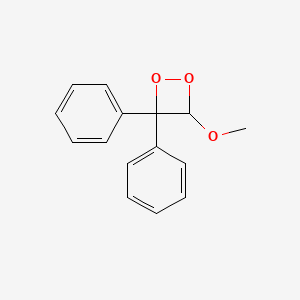


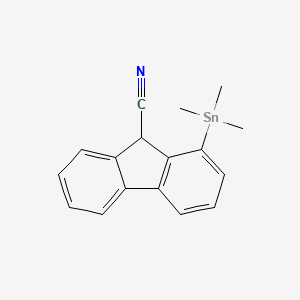
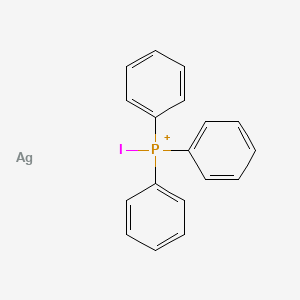

![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)


